molecular formula C24H26N4O2S B2611215 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-08-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2611215
CAS No.: 898350-08-8
M. Wt: 434.56
InChI Key: RMHHBDHGXGJPII-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound provided for non-human research applications. This complex molecule is built on a privileged 3,4-dihydroisoquinoline scaffold, a structure recognized in medicinal and agrochemical research for its diverse biological potential (PMC Disclaimer, PMC Copyright Notice) . The compound features a hybrid architecture, integrating a thiazolotriazole core with a 4-ethoxyphenyl group, which may be of interest in structure-activity relationship (SAR) studies. While the specific biological profile of this exact molecule requires empirical determination, analogues of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant antioomycete activity against plant pathogens like Pythium recalcitrans , suggesting a potential area of investigation for plant disease management research (PMC Disclaimer, PMC Copyright Notice) . Researchers can utilize this compound as a standard or as a building block for the synthesis of novel derivatives. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-3-20-25-24-28(26-20)23(29)22(31-24)21(17-9-11-19(12-10-17)30-4-2)27-14-13-16-7-5-6-8-18(16)15-27/h5-12,21,29H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHHBDHGXGJPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Mechanism of Action

The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound : 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol-6-ol - 2-Ethyl
- 5-(3,4-dihydroisoquinolinyl)(4-ethoxyphenyl)methyl
High lipophilicity; potential antifungal activity (inferred from docking studies in analogs)
Analog 1 : 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-thiazolo-triazol-6-ol Thiazolo-triazol-6-ol - 2-Methyl
- 5-(3,4-dihydroisoquinolinyl)(4-methoxyphenyl)methyl
Reduced lipophilicity (methoxy vs. ethoxy); possible lower metabolic stability
Analog 2 : 5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl-thiazolo-triazol-6-ol Thiazolo-triazol-6-ol - 2-Ethyl
- 5-(3-chlorophenyl)(4-ethylpiperazinyl)methyl
Enhanced solubility (piperazine); chlorophenyl may improve target affinity
Analog 3 : 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl-thiazolo-triazol-6-ol Thiazolo-triazol-6-ol - 2-Methyl
- 5-(4-chlorophenylpiperazinyl)(4-ethoxy-3-methoxyphenyl)methyl
Dual substitution (ethoxy and methoxy) enhances electronic diversity; antifungal potential
Analog 4 : (Z)-5-{[3-(4-Ethoxy-3-methylphenyl)pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)-thiazolo-triazol-6-one Thiazolo-triazol-6-one (oxidized) - Z-configuration
- Pyrazole and methoxyphenyl substituents
Conformational rigidity (Z-isomer); potential for selective enzyme inhibition
Analog 5 : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole Triazolo-thiadiazole - Pyrazole-methoxyphenyl
- Variable R groups (e.g., methyl, ethyl)
Broad-spectrum antimicrobial activity; confirmed via molecular docking (3LD6 target)

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-ethyl and 4-ethoxyphenyl groups confer higher lipophilicity compared to Analog 1 (2-methyl, 4-methoxyphenyl), which may enhance membrane penetration but reduce aqueous solubility .

Analog 3’s 3-methoxy group on the phenyl ring adds steric bulk, which may influence selectivity for fungal cytochrome P450 enzymes (e.g., 14-α-demethylase) .

Triazolo-thiadiazoles (Analog 5) exhibit distinct bioactivity profiles due to sulfur incorporation, highlighting the importance of heterocyclic diversity in pharmacological optimization .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step condensation and cyclization, similar to methods used for Analog 5 (hydrazine-mediated ring closure) and Analog 4 (Z-selective coupling) .

Research Findings and Implications

  • Antifungal Potential: Molecular docking studies on Analog 5 demonstrated strong binding to 14-α-demethylase (3LD6), a key fungal enzyme, suggesting the target compound’s dihydroisoquinoline moiety may similarly interfere with ergosterol biosynthesis .
  • Antimicrobial Activity : Triazolo-thiadiazoles (Analog 5) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, indicating that the target compound’s thiazolo-triazol core may retain comparable efficacy .
  • Metabolic Stability : The 4-ethoxy group in the target compound may resist oxidative metabolism better than the 4-methoxy group in Analog 1, as ethoxy substituents are less prone to demethylation .

Biological Activity

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Dihydroisoquinoline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Thiazole and triazole rings : These heterocyclic structures are often associated with antifungal and antibacterial activities.
  • Ethoxyphenyl group : This substituent may enhance lipophilicity and bioavailability.

Table 1: Structural Features of the Compound

ComponentDescription
DihydroisoquinolineAntimicrobial and anticancer potential
ThiazoleAssociated with antifungal activity
TriazoleKnown for various pharmacological effects
EthoxyphenylEnhances solubility and bioavailability

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated potent antifungal activity against various phytopathogenic fungi at concentrations as low as 50 µg/mL. The structure-activity relationship (SAR) suggested that modifications to the N-phenyl group significantly influenced bioactivity, with electron-withdrawing groups enhancing efficacy .

Anticancer Properties

The thiazolo[3,2-b][1,2,4]triazole framework has been linked to anticancer activity. Compounds containing this moiety have shown promise in inhibiting cancer cell proliferation in vitro. For instance, similar triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing IC₅₀ values in the micromolar range .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : By interfering with nucleic acid synthesis in microorganisms and cancer cells.
  • Disruption of cellular metabolism : The compound may inhibit key metabolic pathways necessary for cell growth and replication.

Case Studies

  • Antifungal Activity Study : A series of 3,4-dihydroisoquinoline derivatives were synthesized and tested against seven fungal strains. The results demonstrated that several compounds exhibited significant antifungal activity, with one derivative showing an EC₅₀ value of 8.88 µg/mL against Fusarium oxysporum .
  • Anticancer Evaluation : In a study assessing the cytotoxicity of thiazole-containing compounds against breast cancer cell lines, several derivatives showed promising results with IC₅₀ values ranging from 10 to 20 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeEffective Concentration (µg/mL)Reference
Antifungal50
Anticancer10 - 20

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